molecular formula C19H20N2O5S B2541976 Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate CAS No. 941888-67-1

Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

Cat. No.: B2541976
CAS No.: 941888-67-1
M. Wt: 388.44
InChI Key: ZUHCSUUIRMMMRC-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound has been utilized in the synthesis of heterocyclic systems, demonstrating its versatility as a reagent. For example, it has been employed in the preparation of fused pyrimidinones from heterocyclic α-amino compounds, leading to derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and several others (Stanovnik et al., 1990). Furthermore, its use in the synthesis of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds has been documented, illustrating its role in the creation of novel chemical entities (Toplak et al., 1999).

Nitroxide-Mediated Photopolymerization

In the field of polymer science, this compound has been proposed as a photoiniferter due to a chromophore group directly linked to the aminoxyl function. This innovative approach has been applied in nitroxide-mediated photopolymerization processes, offering new perspectives in material science and engineering (Guillaneuf et al., 2010).

Synthesis of RNA and DNA-RNA Mixtures

Additionally, its derivatives have been utilized in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating the new solid-phase synthesis of RNA and DNA-RNA mixtures. This application highlights its importance in nucleic acid chemistry and potential in therapeutic development (Kempe et al., 1982).

Antitumor Activity

Research has also explored the antitumor properties of related benzothiazole derivatives, indicating potential in cancer treatment. Specifically, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing promise in overcoming limitations posed by drug lipophilicity and enhancing therapeutic efficacy (Bradshaw et al., 2002).

Adjuvant Therapy in Schizophrenia

Finally, sodium benzoate, a compound related by its action as a d-amino acid oxidase inhibitor, has been examined for its therapeutic potential in schizophrenia, offering a novel approach to enhancing NMDAR-mediated neurotransmission (Lane et al., 2013).

Properties

IUPAC Name

methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)21-12-4-5-13-27(21,24)25/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHCSUUIRMMMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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